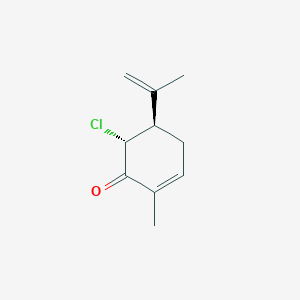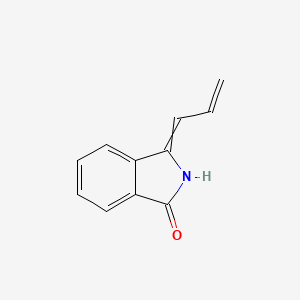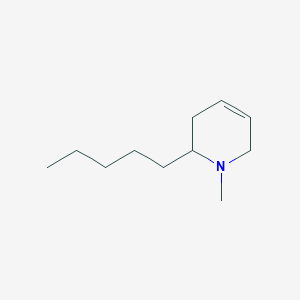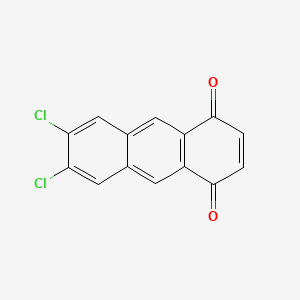![molecular formula C34H46N6O2 B14236635 4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]-N,N-dioctylaniline CAS No. 316804-13-4](/img/structure/B14236635.png)
4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]-N,N-dioctylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]-N,N-dioctylaniline is a complex organic compound characterized by its azo groups and nitrophenyl substituents. This compound is part of the azo dye family, known for their vivid colors and applications in various industries, including textiles and printing.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]-N,N-dioctylaniline typically involves a multi-step process:
Diazotization: The process begins with the diazotization of aniline derivatives. Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, such as N,N-dioctylaniline, under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]-N,N-dioctylaniline undergoes several types of chemical reactions:
Reduction: The azo groups can be reduced to amines using reducing agents such as sodium dithionite.
Oxidation: The compound can be oxidized to form nitroso derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Reduction: Sodium dithionite in an aqueous medium.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Concentrated sulfuric acid for sulfonation, and a mixture of nitric and sulfuric acids for nitration.
Major Products Formed
Reduction: Formation of corresponding amines.
Oxidation: Formation of nitroso derivatives.
Substitution: Formation of nitro or sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]-N,N-dioctylaniline has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize compounds.
Biology: Employed in staining techniques to highlight specific structures in biological tissues.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of colored polymers and as a colorant in plastics and textiles.
Mecanismo De Acción
The compound exerts its effects primarily through its azo groups, which can undergo reversible isomerization between the E and Z forms. This isomerization can be triggered by light (photoisomerization) or by chemical means. The molecular targets and pathways involved include interactions with aromatic compounds and the formation of stable complexes with various substrates.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(E)-(4-aminophenyl)diazenyl]phenylamine
- 2,2’-({4-[(E)-{2,5-Dimethoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}diazenyl]phenyl}imino)diethanol
- 2-(Ethyl {4-[(4-nitrophenyl)diazenyl]phenyl}amino)ethanol
Uniqueness
4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]-N,N-dioctylaniline is unique due to its specific combination of azo groups and nitrophenyl substituents, which confer distinct chemical properties and reactivity. Its long alkyl chains (dioctyl groups) also enhance its solubility in non-polar solvents, making it suitable for various industrial applications.
Propiedades
Número CAS |
316804-13-4 |
|---|---|
Fórmula molecular |
C34H46N6O2 |
Peso molecular |
570.8 g/mol |
Nombre IUPAC |
4-[[4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-N,N-dioctylaniline |
InChI |
InChI=1S/C34H46N6O2/c1-3-5-7-9-11-13-27-39(28-14-12-10-8-6-4-2)33-23-19-31(20-24-33)37-35-29-15-17-30(18-16-29)36-38-32-21-25-34(26-22-32)40(41)42/h15-26H,3-14,27-28H2,1-2H3 |
Clave InChI |
UBVCIYBJSJYCQG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.2]octan-2-imine](/img/structure/B14236556.png)


![Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate](/img/structure/B14236572.png)

![Pyridinium, 1-[2-(4-cyanophenyl)-2-oxoethyl]-2-methyl-, bromide](/img/structure/B14236586.png)



![2-[(2-{[2-(2-Fluorophenyl)ethyl]amino}ethyl)amino]-2-methylpropan-1-OL](/img/structure/B14236610.png)




